molecular formula C6H6BrNO B1266871 2-Bromo-6-methoxypyridine CAS No. 40473-07-2

2-Bromo-6-methoxypyridine

Cat. No.: B1266871
CAS No.: 40473-07-2
M. Wt: 188.02 g/mol
InChI Key: KMODISUYWZPVGV-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . It is a derivative of pyridine, where the bromine atom is substituted at the second position and a methoxy group is substituted at the sixth position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methoxypyridine can be synthesized through several methods. One common method involves the bromination of 6-methoxypyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2,6-dibromopyridine with sodium methoxide in ethanol. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product with high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Bromo-6-methoxypyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, it serves as a precursor in the synthesis of various pyridine derivatives that exhibit biological activity against specific targets in the central nervous system.

Case Study: Neurological Agents
A notable application involves its use in synthesizing compounds that inhibit neurotransmitter reuptake mechanisms, thereby enhancing synaptic transmission. Research has demonstrated that derivatives of this compound exhibit promising activity against conditions such as depression and anxiety disorders .

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural chemistry, this compound is employed in the formulation of herbicides and fungicides. Its chemical properties contribute to the effectiveness of these agrochemicals while minimizing environmental impact.

Case Study: Herbicidal Efficacy
A study evaluated the herbicidal activity of formulations containing this compound against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .

Studies on Enzyme Inhibition
Researchers leverage this compound in biochemical studies focused on enzyme inhibition and receptor binding. This compound aids in elucidating mechanisms of action for various biological processes.

Case Study: Enzyme Activity Assay
In an experimental setup to assess enzyme inhibition, derivatives of this compound were tested against specific enzymes involved in metabolic pathways. The findings indicated a dose-dependent inhibition, suggesting potential therapeutic applications .

Organic Synthesis

Versatile Building Block
As a building block in organic synthesis, this compound facilitates the creation of complex molecules across multiple fields, including fine chemicals and specialty products.

Chemical Reactions Involved
The compound is known to participate in various chemical reactions such as:

  • Nucleophilic Substitution: Where the bromine atom is replaced by nucleophiles.
  • Suzuki-Miyaura Coupling: Employed to form carbon-carbon bonds with boronic acids.
  • Oxidation and Reduction Reactions: Under specific conditions.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxypyridine largely depends on its role as an intermediate in the synthesis of bioactive compounds. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Bromo-6-methoxypyridine can be compared with other halogenated pyridine derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated pyridine derivatives in chemical research and industry.

Biological Activity

2-Bromo-6-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H6BrNO\text{C}_6\text{H}_6\text{BrNO} and a molecular weight of 188.02 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound primarily exerts its biological effects through the following mechanisms:

  • Inhibition of p38α MAPK : This compound has been shown to inhibit the activity of p38α mitogen-activated protein kinase (MAPK), a key regulator in inflammatory responses. By binding to the ATP-binding site of p38α MAPK, it prevents substrate phosphorylation, thereby modulating inflammatory cytokine production .
  • Gene Expression Modulation : The compound influences gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to alterations in cellular functions and pathways associated with inflammation and cancer progression.

Biological Activity Overview

The biological activity of this compound has been explored through various studies and applications:

Anti-inflammatory Properties

Research indicates that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α, in stimulated human whole blood assays. This effect is attributed to its action on the p38α MAPK pathway .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Inhibition of Cytokine Release : A study tested various derivatives of pyridine compounds, including this compound, for their ability to inhibit LPS-stimulated TNF-α release. The results indicated that this compound was among the most effective inhibitors, showcasing its potential for treating inflammatory diseases .
  • Synthesis of Bioactive Molecules : In synthetic chemistry applications, this compound serves as a versatile building block for creating bioactive molecules. For instance, it has been used in synthesizing cyclopenta[b]pyridin-2,5-dione, a compound with cardiotonic properties that may be beneficial in heart failure treatments .
  • Cross-Coupling Reactions : The compound participates in various cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for constructing complex organic molecules with potential therapeutic effects. These reactions leverage the reactivity of the bromine atom to form new carbon-carbon bonds .

Summary of Biological Activities

Activity Description
Anti-inflammatoryInhibits TNF-α release; modulates p38α MAPK signaling pathway
AnticancerInduces apoptosis; inhibits cancer cell proliferation
Synthetic ApplicationsServes as a building block for bioactive compounds; utilized in cross-coupling reactions

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Bromo-6-methoxypyridine relevant to experimental design?

  • Methodological Answer : The compound’s molecular weight (188.02 g/mol), melting point (206°C), and density (1.53 g/mL at 25°C) are critical for solvent selection, reaction scaling, and purification (e.g., recrystallization or column chromatography). Its SMILES string (COc1cccc(Br)n1) and InChI key (KMODISUYWZPVGV-UHFFFAOYSA-N) enable structural verification via computational tools. The bromine and methoxy groups confer electrophilic reactivity and steric effects, influencing cross-coupling reactions .

PropertyValueRelevance to Research
Molecular Weight188.02 g/molStoichiometric calculations
Melting Point206°CPurity assessment during synthesis
Density1.53 g/mL (25°C)Solvent compatibility
Flash Point104.4°C (closed cup)Safety protocols for heating reactions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Due to its flammability (flash point: 104.4°C) and potential toxicity, researchers should:

  • Use N95 masks , chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation or dermal contact.
  • Conduct reactions in a fume hood with adequate ventilation.
  • Store the compound in a cool, dry environment away from oxidizers (e.g., peroxides) to avoid unintended reactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Methodological Answer : While direct synthesis details are sparse in the literature, bromination of 6-methoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) is a plausible route. Alternative approaches include:

  • Nucleophilic substitution : Reacting 2,6-dibromopyridine with methoxide ions, though regioselectivity must be controlled .
  • Cross-coupling retro-analysis : Using this compound as a product of metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling intermediates) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, identifying reactive sites. For example:

  • The bromine atom acts as a leaving group in Suzuki couplings, while the methoxy group directs electrophilic substitution via resonance effects.
  • Exact exchange terms in DFT (e.g., Becke’s 1993 functional) improve accuracy in predicting activation energies for transition states .
Computational ParameterRelevance to Reactivity
HOMO-LUMO GapPredicts susceptibility to nucleophilic attack
Mulliken Charge AnalysisIdentifies electron-deficient sites (Br)
Transition State ModelingOptimizes catalyst selection (e.g., Pd vs. Ni)

Q. What strategies address contradictory data in optimizing Suzuki-Miyaura couplings using this compound?

  • Methodological Answer : Contradictions in yield or regioselectivity often arise from:

  • Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen ligands (e.g., bipyridines) to stabilize intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility but may deactivate catalysts.
  • Base optimization : K₂CO₃ vs. Cs₂CO₃ impacts transmetallation efficiency.
    Systematic DOE (Design of Experiments) with variables like temperature (80–120°C) and molar ratios (1:1.2 substrate:boronic acid) resolves inconsistencies .

Q. How do steric and electronic effects of substituents influence regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • Methoxy Group (-OMe) : Electron-donating via resonance, directing incoming electrophiles to the para position (C4) in electrophilic substitution.
  • Bromine Atom (-Br) : Electron-withdrawing inductive effect enhances oxidative addition in cross-coupling, favoring Pd(0)/Pd(II) cycles.
    Steric hindrance at C6 (adjacent to -OMe) limits accessibility, making C2 (Br) the primary reactive site. Compare with 3-Bromo-2-methoxypyridine, where steric effects at C3 alter regioselectivity .

Q. Key Research Findings

  • Cross-Coupling Efficiency : this compound achieved 61% yield in benzyl piperidine coupling using Ni catalysis (General Procedure B, EtOAc/hexanes gradient) .
  • Suzuki-Miyaura Applications : Coupling with 3-nitrophenylboronic acid yielded 2-methoxy-6-(3-nitrophenyl)pyridine (50% yield, Pd catalysis), confirmed via 1H^1H NMR (δ 8.89 ppm, aromatic protons) .

Properties

IUPAC Name

2-bromo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODISUYWZPVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292619
Record name 2-Bromo-6-methoxypyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40473-07-2
Record name 2-Bromo-6-methoxypyridine
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Record name 2-Bromo-6-methoxypyridine
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Record name 2-Bromo-6-methoxypyridine
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Synthesis routes and methods I

Procedure details

250 ml of 28% sodium methoxide methanol solution was added dropwise into a mixture of 200 g of 2,6-dibromopyridine and 150 ml of methanol while heating at 80° C. stirring in an oil bath, followed by stirring under heating for 2 hours as it was. After cooling as it was, the mixture was extracted with diethyl ether-water, and the organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was removed, to give 150 g of the target compound.
Name
sodium methoxide methanol
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an argon atmosphere, sodium methoxide (1.82 g) was added to 2,6-dibromopyridine (8.0 g) in toluene (120 mL), followed by stirring at 120° C. for 13 hours. Subsequently, sodium methoxide (0.728 g) was added to the mixture, followed by stirring at 120° C. for 6 hours. The mixture was cooled in air. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound in an oily substance (5.64 g, 89%).
Name
sodium methoxide
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.728 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dried sodium (970 mg, 42.2 mmol) was added portionwise to cooled methanol (50 ml) under nitrogen, and once addition was complete, 2,6-dibromopyridine (10 g, 42.2 mmol) was added portionwise. The resulting suspension was heated under reflux for 24 hours. The cooled reaction was concentrated under reduced pressure, the residue diluted with water (100 ml), and extracted with ethyl acetate (2×75 ml). The organic extracts were dried (MgSO4), and evaporated under reduced pressure to give a pale yellow oil. The crude product was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 98:2) to give the title compound as a clear oil, 4.23 g.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

While heating under stirring a mixture of 200 g of 2,6-dibromopyridine and 150 ml of methanol on an oil bath at 80° C., 250 ml of a 28% sodium methoxide/methanol solution was added dropwise slowly. The mixture was heated under stirring as it was for 2 hours, and after standing to cool, it was extracted with diethyl ether-water. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was removed, to give 150 g of the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a nitrogen atmosphere, sodium methoxide (36.6 g) was added to 2,6-dibromopyridine (93.0 g) in methanol (200 mL) in an ice bath. The mixture was refluxed for 5 hours and was allowed to cool. The resulting crystals were collected by filtration and the filtrate was concentrated. Water was then added to the residue and the mixture was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate. Evaporation of the solvent gave the title compound as a yellow oil (69.5 g, substantially pure product).
Name
sodium methoxide
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
2-Bromo-6-methoxypyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
2-Bromo-6-methoxypyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
2-Bromo-6-methoxypyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
2-Bromo-6-methoxypyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
2-Bromo-6-methoxypyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
2-Bromo-6-methoxypyridine

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